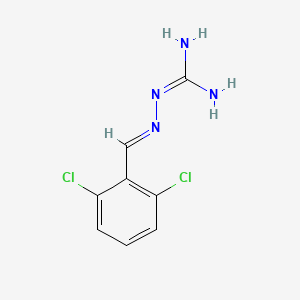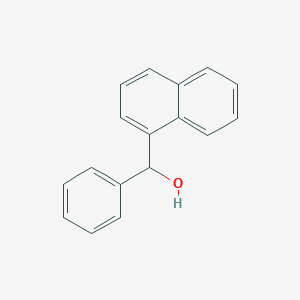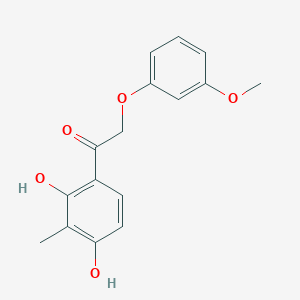
1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone is an organic compound that belongs to the class of phenolic ethers. This compound is characterized by the presence of hydroxyl groups, a methoxy group, and an ethanone linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxy-3-methylbenzaldehyde and 3-methoxyphenol.
Condensation Reaction: The first step involves a condensation reaction between 2,4-dihydroxy-3-methylbenzaldehyde and 3-methoxyphenol in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to form the ethanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone linkage can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenolic ethers.
科学的研究の応用
1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone involves:
Molecular Targets: The compound may interact with various enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone: Lacks the methyl group on the phenyl ring.
1-(2,4-Dihydroxy-3-methylphenyl)-2-phenoxyethanone: Lacks the methoxy group on the phenoxy ring.
1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-hydroxyphenoxy)ethanone: Has a hydroxyl group instead of a methoxy group on the phenoxy ring.
Uniqueness
1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone is unique due to the presence of both hydroxyl and methoxy groups, which may contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-10-14(17)7-6-13(16(10)19)15(18)9-21-12-5-3-4-11(8-12)20-2/h3-8,17,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISLSHYYVXZYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4Z)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B7772363.png)




![6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one](/img/structure/B7772390.png)

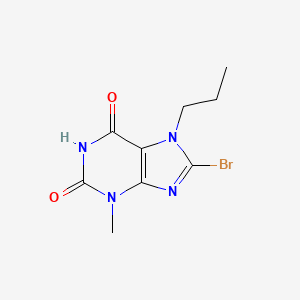
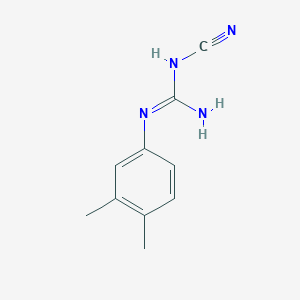
![2-{[(2-Phenylethyl)amino]methyl}phenol](/img/structure/B7772417.png)
